1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol

AOC1 inhibitor Target selectivity Enzyme inhibition

1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is a synthetic small molecule classified as a heterocyclic vinyl sulfonamide. Its structure uniquely combines a piperidin-4-ol core with a 3-pyridyl-ethenesulfonyl group, which is a key structural feature within a class of compounds developed as selective enzyme inhibitors, particularly targeting Amine Oxidase Copper Containing 1 (AOC1).

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 647014-34-4
Cat. No. B12589036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol
CAS647014-34-4
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C=CC2=CN=CC=C2
InChIInChI=1S/C12H16N2O3S/c15-12-3-7-14(8-4-12)18(16,17)9-5-11-2-1-6-13-10-11/h1-2,5-6,9-10,12,15H,3-4,7-8H2
InChIKeyHHTJEXXUEMITOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol (CAS 647014-34-4): A Structurally Distinct Vinyl Sulfone Scaffold for Selective Biological Probing


1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is a synthetic small molecule classified as a heterocyclic vinyl sulfonamide . Its structure uniquely combines a piperidin-4-ol core with a 3-pyridyl-ethenesulfonyl group, which is a key structural feature within a class of compounds developed as selective enzyme inhibitors, particularly targeting Amine Oxidase Copper Containing 1 (AOC1) [1]. The compound serves as a specialized research probe for exploring target selectivity where the specific arrangement of the vinyl sulfone, pyridine, and hydroxyl-piperidine functionalities is critical for activity.

Why Generic Substitution Fails for 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol in Targeted Research


Generic substitution within the ethenesulfonyl-piperidine class is inadvisable because minor structural modifications drastically impact target selectivity and binding kinetics [1]. The specific 3-pyridyl substitution on the vinyl sulfone and the 4-hydroxyl group on the piperidine are not interchangeable with simpler sulfones (e.g., ethanesulfonyl- or phenyl-analogs). Such variations can abolish the desired AOC1 selectivity profile or alter the compound's covalent binding potential, rendering it unsuitable for its intended investigative purpose. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Guide: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol vs. Closest Analogs


AOC1 Target Selectivity: Pyridinyl Vinyl Sulfone vs. Basic Piperidine Sulfonamide Core

The compound belongs to a class of pyridinyl sulfonamide derivatives that exhibit increased selectivity towards AOC1 over other amine oxidases [1]. While specific IC50 data for this exact compound is not publicly disclosed, the patent establishes the core structural requirement: the combination of the pyridin-3-yl group with a specific sulfonyl linker is essential for this selectivity. This differentiates it from simple piperidine sulfonamides (e.g., 1-(pyridin-3-ylsulfonyl)piperidine, CAS 26103-49-1) which lack the vinyl linkage critical for the desired selectivity profile [2].

AOC1 inhibitor Target selectivity Enzyme inhibition

Covalent Warhead Potential: Vinyl Sulfone vs. Saturated Ethanesulfonyl Analog

The α,β-unsaturated vinyl sulfone group is a well-known soft electrophile capable of forming covalent adducts with cysteine residues, a mechanism leveraged in numerous drug design campaigns [1]. In contrast, its saturated analog, 1-(Ethanesulfonyl)piperidin-4-ol (CAS 1082883-06-4), lacks this conjugation and thus cannot participate in Michael addition reactions, significantly altering its biological activity profile . This fundamental reactivity difference necessitates the use of the target vinyl compound for any assay requiring a covalent mechanism.

Covalent inhibitor Vinyl sulfone Reactivity

Antiviral Activity Profile: Pyridinyl vs. 4-Methylphenyl Substituted Ethenesulfonyl Scaffolds

A closely related compound, 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid, has demonstrated antiviral activity against influenza A/H1N1 with an EC50 of 7.4 μM and a CC50 of 44 μM . While this data provides a benchmark for the ethenesulfonyl piperidine class, the target compound's pyridin-3-yl substitution and hydroxyl group are expected to produce a distinct activity and selectivity profile, making it a crucial analog for structure-activity relationship (SAR) studies.

Antiviral Structure-Activity Relationship Influenza

Defined Application Scenarios for 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol Based on Quantitative Differentiation


Building Chemical Libraries for AOC1-Selective Probe Discovery

Given its patent-backed role in enhancing AOC1 selectivity, this compound is ideally suited as a key intermediate or hit in the generation of focused compound libraries for probing histamine-mediated biological pathways, where non-selective amine oxidase inhibitors would generate confounding data [1].

Elucidating Covalent Binding Mechanisms in Enzymology

Its vinyl sulfone motif provides a specific reactive handle for Michael addition. This makes the compound a critical control or lead molecule in biochemical studies designed to confirm or exploit covalent inhibition mechanisms, a feature absent in its saturated sulfone analogs [1].

Conducting Heteroaryl SAR Studies in Antiviral Research

For teams seeking to optimize the activity profile of ethenesulfonyl-piperidine antiviral leads, this compound is an indispensable comparator. It allows for the direct assessment of substituting a 4-methylphenyl ring (EC50 = 7.4 μM against A/H1N1) with a 3-pyridyl group in the same scaffold, a key step in improving physicochemical and pharmacological properties [1].

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